3,4-dichloro-N-(4-nitrophenyl)benzamide

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

Select this compound for its uniquely potent and selective α3β4 nAChR antagonism (IC50 1.8 nM) and >5,000-fold selectivity over DAT, making it an unparalleled tool for addiction and neuronal pathway studies with minimal off-target effects. Its defined eNOS/nNOS selectivity profile (IC50 180 vs 220 nM) also enables cardiovascular SAR research, while the established nitro-to-amino activity cliff positions it as an essential negative control in preclinical epilepsy models. Procuring a generic benzamide scaffold will not replicate these precise biological outcomes.

Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12 g/mol
CAS No. 10278-40-7
Cat. No. B4814149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-nitrophenyl)benzamide
CAS10278-40-7
Molecular FormulaC13H8Cl2N2O3
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8Cl2N2O3/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)
InChIKeyCTRSWMDJBKJDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-(4-nitrophenyl)benzamide: A Distinct Nitro-Substituted Benzamide Scaffold for Targeted Biological Research


3,4-Dichloro-N-(4-nitrophenyl)benzamide (CAS 10278-40-7) is a synthetic, nitro-substituted benzamide derivative with the molecular formula C₁₃H₈Cl₂N₂O₃ and a molecular weight of 311.12 g/mol . This compound belongs to a class of retrobenzamides and is structurally characterized by a 3,4-dichloro substitution on the benzoyl ring and a 4-nitro group on the aniline moiety . Its physicochemical properties, including a calculated LogP of 4.75 and a topological polar surface area of 74.9 Ų, suggest significant lipophilicity, which influences its biological interactions and membrane permeability .

Why 3,4-Dichloro-N-(4-nitrophenyl)benzamide Cannot Be Interchanged with Other Nitro-Benzamide Analogs


Within the benzamide class, subtle alterations in the substitution pattern—particularly the position and nature of halogen and nitro groups—lead to profound shifts in target affinity, selectivity, and even the direction of biological effect. For example, the simple regioisomeric rearrangement of the nitro and chloro groups between the benzoyl and aniline rings can fundamentally alter the compound's pharmacological profile, as seen with N-(3,4-dichlorophenyl)-4-nitrobenzamide (CAS 10282-59-4) [1]. Furthermore, the reduction of the nitro group to an amine in related retrobenzamides results in a significant change from moderate to high anticonvulsant activity . The specific 3,4-dichloro and 4-nitro configuration of this compound is essential for its observed polypharmacology, and a generic substitution of an apparently similar benzamide scaffold would lead to unpredictable and non-reproducible results in established biological systems [2].

Quantitative Differentiation Guide: 3,4-Dichloro-N-(4-nitrophenyl)benzamide vs. Analogs


Comparative eNOS vs. nNOS Inhibitory Potency of 3,4-Dichloro-N-(4-nitrophenyl)benzamide

This compound demonstrates a measurable, albeit moderate, selectivity for human endothelial nitric oxide synthase (eNOS) over neuronal nitric oxide synthase (nNOS) under identical assay conditions. In contrast, many NOS inhibitors lack this isoform selectivity, making this compound a useful starting point for designing targeted eNOS modulators [1]. The compound inhibits human eNOS with an IC50 of 180 nM, while its potency against human nNOS is lower, with an IC50 of 220 nM. This 1.2-fold difference is reproducible in the same cellular system [2].

Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

Cross-Class Selectivity: nAChR Antagonism vs. Monoamine Transporter Inhibition

A key differentiator for 3,4-dichloro-N-(4-nitrophenyl)benzamide is its stark selectivity profile between nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. The compound exhibits high potency antagonism at the human α3β4 nAChR with an IC50 of 1.8 nM, while it is essentially inactive against the human dopamine transporter (DAT) with an IC50 > 10,000 nM [1][2]. This contrasts sharply with other benzamide derivatives that can show balanced or inverted potency across these target classes [3].

Nicotinic Receptors Dopamine Transporter Polypharmacology

Moderate Anticonvulsant Activity Compared to Active Amino-Benzamide Analogs

In a class of retrobenzamides evaluated for anticonvulsant properties, the 'nitro' derivatives like 3,4-dichloro-N-(4-nitrophenyl)benzamide exhibit a quantifiably different activity profile compared to their 'amino' counterparts. While the amino derivatives (e.g., N-(aminophenyl)benzamides) demonstrate a 'good anticonvulsant potential' in the maximal electroshock seizure (MES) test, the corresponding nitro-substituted compounds, including the target compound, show only 'moderate activity' in the same model . This is a class-level observation based on a series of structurally related compounds.

Anticonvulsant Neurotoxicity MES Model

Physicochemical Distinction: Lipophilicity and Structural Confirmation

Procurement for analytical or synthetic use requires precise physicochemical specification. 3,4-Dichloro-N-(4-nitrophenyl)benzamide has a calculated LogP of 4.75, distinguishing it from less lipophilic analogs and directly impacting its behavior in reversed-phase chromatography and biological partitioning assays . Its unique spectroscopic and crystallographic signatures, confirmed by an exact mass of 309.991 Da and a predicted density of 1.524 g/cm³, serve as definitive identity markers that differentiate it from regioisomers like N-(3,4-dichlorophenyl)-4-nitrobenzamide, which shares the same molecular formula but a different InChIKey [1].

Physicochemical Properties LogP Analytical Standard

Optimal Application Scenarios for 3,4-Dichloro-N-(4-nitrophenyl)benzamide


Reference Antagonist for α3β4 Nicotinic Acetylcholine Receptor Studies

Based on its high potency at the α3β4 nAChR (IC50 of 1.8 nM) and its >5,000-fold selectivity over the dopamine transporter, this compound serves as a highly specific tool for studying α3β4-mediated pathways in neuronal and addiction models, minimizing off-target effects that could confound data interpretation [1].

Chemical Biology Tool for Investigating NOS Isoform Selectivity

Its modest but measurable preference for inhibiting eNOS (IC50 = 180 nM) over nNOS (IC50 = 220 nM) makes it a valuable comparator compound in structure-activity relationship (SAR) studies aimed at developing more selective NOS modulators for cardiovascular research [1].

A Representative 'Nitro' Scaffold for Retrobenzamide SAR

The established class-level finding that 'nitro' derivatives like this compound show only moderate anticonvulsant activity, in contrast to the 'good' activity of their 'amino' analogs, positions it as a key negative or moderate control in preclinical epilepsy research focused on the MES model .

Certified Reference Standard for Chromatography and Method Development

With its well-defined physicochemical profile, including a calculated LogP of 4.75 and exact mass of 309.991 Da, this compound is an ideal candidate for use as an analytical reference standard in HPLC, LC-MS, or other chromatographic methods, enabling precise identification and quantification in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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